molecular formula C12H12N2O4 B2845351 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid CAS No. 500360-06-5

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid

Cat. No.: B2845351
CAS No.: 500360-06-5
M. Wt: 248.238
InChI Key: HKXAFHMZUUTDAL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a carboxylic acid group and a methoxyphenyl substituent

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions include various substituted pyridazine derivatives and functionalized methoxyphenyl compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-9-4-2-8(3-5-9)14-11(15)7-6-10(13-14)12(16)17/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXAFHMZUUTDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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